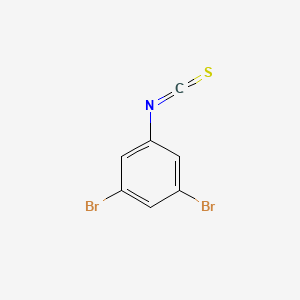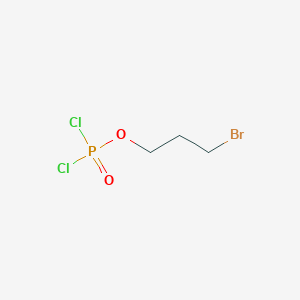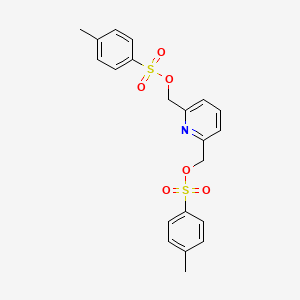
3-Ethynyl-1-(2-fluoroethyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-1-(2-fluoroethyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C8H12FNO and a molecular weight of 157.19 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with an ethynyl group and a fluoroethyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound.
Preparation Methods
The synthesis of 3-Ethynyl-1-(2-fluoroethyl)pyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of a suitable pyrrolidine precursor with ethynyl and fluoroethyl reagents under controlled conditions. The reaction typically requires the use of catalysts and specific reaction conditions to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
3-Ethynyl-1-(2-fluoroethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Ethynyl-1-(2-fluoroethyl)pyrrolidin-3-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Ethynyl-1-(2-fluoroethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Ethynyl-1-(2-fluoroethyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
3-Ethynylpyrrolidine: Lacks the fluoroethyl group, resulting in different chemical and biological properties.
1-(2-Fluoroethyl)pyrrolidin-3-ol:
3-Ethynyl-1-(2-chloroethyl)pyrrolidin-3-ol:
Properties
Molecular Formula |
C8H12FNO |
|---|---|
Molecular Weight |
157.19 g/mol |
IUPAC Name |
3-ethynyl-1-(2-fluoroethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C8H12FNO/c1-2-8(11)3-5-10(7-8)6-4-9/h1,11H,3-7H2 |
InChI Key |
GJFRAKLIACMCFE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCN(C1)CCF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


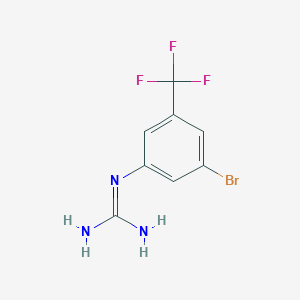
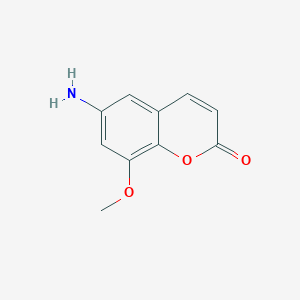
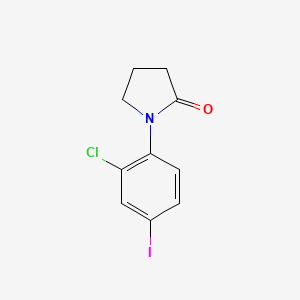

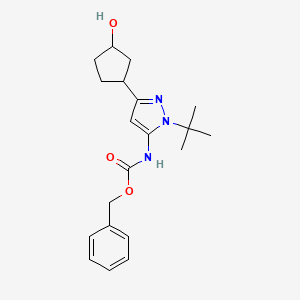
![1-[2-Bromo-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13696212.png)
![methyl 3-[(E)-3-ethoxy-3-oxo-prop-1-enyl]pyridine-4-carboxylate](/img/structure/B13696214.png)
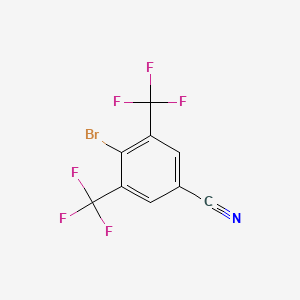
![Ethyl (R)-1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate Hydrochloride](/img/structure/B13696221.png)
![1-[5-[6-[(3-Pyridylmethyl)amino]-7-azaindole-4-yl]-2-thienyl]ethanone](/img/structure/B13696228.png)
